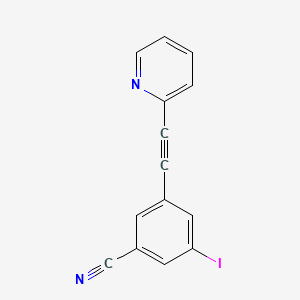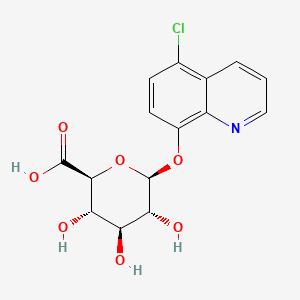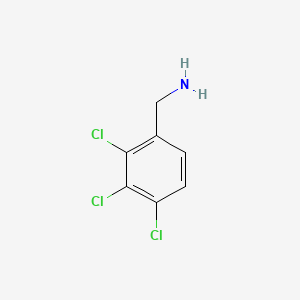
2,3,4-Trichlorobenzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-Trichlorobenzylamine is an organic compound with the molecular formula C7H6Cl3N It is a derivative of benzylamine where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 3, and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorobenzylamine typically involves the chlorination of benzylamine. One common method is the direct chlorination of benzylamine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Another method involves the use of trichlorobenzene as a starting material. In this approach, 2,3,4-trichlorobenzene is first nitrated to form 2,3,4-trichloronitrobenzene, which is then reduced to 2,3,4-trichloroaniline. The final step involves the conversion of 2,3,4-trichloroaniline to this compound through a reductive amination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2,3,4-Trichlorobenzylamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of chlorine atoms, the benzene ring is activated towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted benzylamines.
Reductive Amination: This reaction involves the conversion of 2,3,4-trichloroaniline to this compound using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Chlorination: Chlorine gas, iron(III) chloride catalyst, controlled temperature and pressure.
Nitration: Nitric acid, sulfuric acid, low temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or methanol as solvents.
Major Products
Substituted Benzylamines: Formed through nucleophilic substitution reactions.
Trichloronitrobenzene: Intermediate in the synthesis of this compound.
Trichloroaniline: Intermediate in the synthesis of this compound.
科学研究应用
2,3,4-Trichlorobenzylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Used in studies to understand the effects of chlorinated benzylamines on biological systems, including their toxicity and metabolic pathways.
Industrial Applications: Employed in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2,3,4-Trichlorobenzylamine involves its interaction with various molecular targets. The chlorine atoms on the benzene ring enhance the compound’s reactivity, allowing it to participate in electrophilic and nucleophilic reactions. In biological systems, this compound can interact with enzymes and receptors, potentially affecting cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
2,3,4-Trichlorophenylamine: Similar structure but with an amino group directly attached to the benzene ring.
2,3,4-Trichlorotoluene: Similar structure but with a methyl group instead of an amino group.
2,3,4-Trichlorobenzaldehyde: Similar structure but with an aldehyde group instead of an amino group.
Uniqueness
2,3,4-Trichlorobenzylamine is unique due to the presence of both chlorine atoms and an amino group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound’s reactivity and potential biological activity set it apart from other chlorinated benzylamines and related compounds.
属性
IUPAC Name |
(2,3,4-trichlorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H,3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIMHEVSMNCNKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
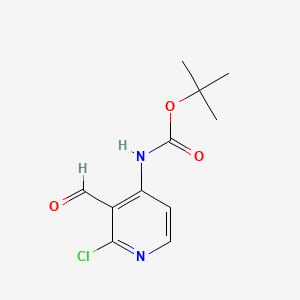

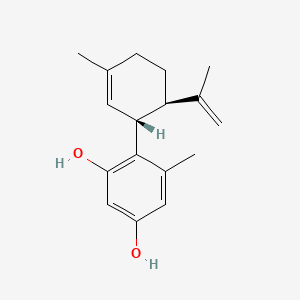
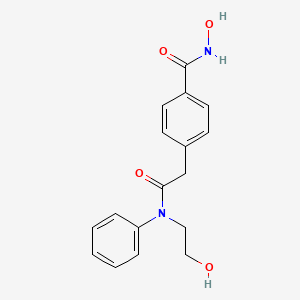
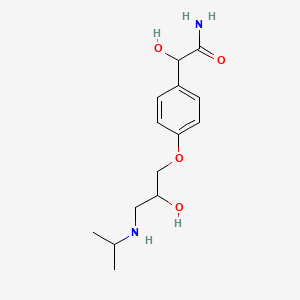
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)

